molecular formula C15H21ClN2O2 B6273723 N'-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide CAS No. 1839154-66-3

N'-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide

Cat. No.: B6273723
CAS No.: 1839154-66-3
M. Wt: 296.8
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Description

N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 3-chlorophenyl group, a cyclohexyl group, and a dihydroxypropanimidamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylamine: This can be achieved through the reduction of 3-chloronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of cyclohexylamine: Cyclohexylamine can be synthesized by the hydrogenation of cyclohexanone using a catalyst like palladium on carbon.

    Condensation Reaction: The final step involves the condensation of 3-chlorophenylamine and cyclohexylamine with a suitable dihydroxypropanimidamide precursor under controlled conditions, typically in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group is replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, thereby exerting its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Shares the 3-chlorophenyl group but differs in the presence of a nitrobenzamide moiety.

    3-chlorophenylamine: A simpler compound with only the 3-chlorophenyl group and an amine group.

    Cyclohexylamine: Contains the cyclohexyl group and an amine group, lacking the dihydroxypropanimidamide moiety.

Uniqueness

N’-(3-chlorophenyl)-3-cyclohexyl-N,3-dihydroxypropanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

CAS No.

1839154-66-3

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.8

Purity

95

Origin of Product

United States

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